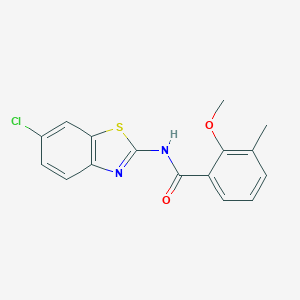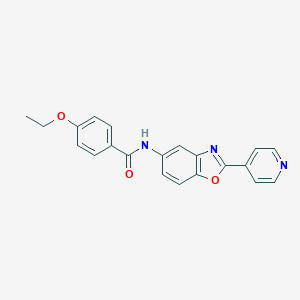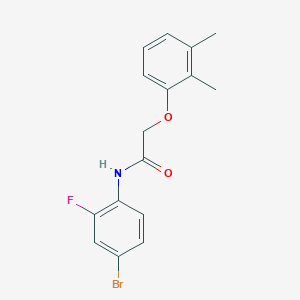
2-(2-Pyridinylsulfanyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridinylsulfanyl)nicotinic acid, also known as PSNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
2-(2-Pyridinylsulfanyl)nicotinic acid acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Upon binding to the receptor, 2-(2-Pyridinylsulfanyl)nicotinic acid induces a conformational change that opens the channel and allows the influx of cations, such as calcium and sodium, into the cell. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In animal models, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to reduce inflammation and oxidative stress, as well as inhibit tumor growth. In vitro studies have also demonstrated that 2-(2-Pyridinylsulfanyl)nicotinic acid can induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(2-Pyridinylsulfanyl)nicotinic acid in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one limitation is the potential for off-target effects, as 2-(2-Pyridinylsulfanyl)nicotinic acid may also interact with other nicotinic acetylcholine receptors or ion channels.
将来の方向性
There are several future directions for the study of 2-(2-Pyridinylsulfanyl)nicotinic acid. One area of interest is the development of 2-(2-Pyridinylsulfanyl)nicotinic acid-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is the exploration of the structure and function of the α7 nicotinic acetylcholine receptor and its role in physiological processes. Additionally, further research is needed to elucidate the potential side effects and toxicity of 2-(2-Pyridinylsulfanyl)nicotinic acid in vivo.
合成法
2-(2-Pyridinylsulfanyl)nicotinic acid can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with sodium thiocyanate and subsequent hydrolysis, or the reaction of 2-chloronicotinic acid with thionyl chloride and sodium sulfide. The purity and yield of 2-(2-Pyridinylsulfanyl)nicotinic acid can be improved through recrystallization and column chromatography.
科学的研究の応用
2-(2-Pyridinylsulfanyl)nicotinic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In pharmacology, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to act as a potent agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning, memory, and inflammation. In biochemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been used as a tool to study the structure and function of nicotinic acetylcholine receptors.
特性
分子式 |
C11H8N2O2S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC名 |
2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15) |
InChIキー |
ALAPRQXKCRBYQF-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
正規SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
